S-(Carboxymethyl)-D-cysteine basic chemical properties
S-(Carboxymethyl)-D-cysteine basic chemical properties
An In-depth Technical Guide to S-(Carboxymethyl)-D-cysteine: Core Chemical Properties and Methodologies for the Modern Researcher
Introduction
S-(Carboxymethyl)-D-cysteine (SCDC) is a non-proteinogenic amino acid derivative that serves as a vital tool in various scientific disciplines, particularly in stereospecific chemical synthesis and drug development research. As the D-enantiomer of the well-known mucolytic agent S-(Carboxymethyl)-L-cysteine (Carbocisteine), SCDC provides a crucial chemical counterpart for comparative biological studies and serves as an important chiral building block.[1] While its L-isomer has been extensively studied for its therapeutic effects on respiratory conditions, the D-isomer is often utilized as an inactive enantiomer or a starting material in stereoselective synthesis.[1][2]
This guide offers a comprehensive overview of the fundamental chemical properties of S-(Carboxymethyl)-D-cysteine, intended for researchers, scientists, and professionals in drug development. It details the compound's structural and physicochemical characteristics, spectroscopic profile, and established methodologies for its synthesis and analysis, providing a consolidated resource for laboratory applications.
Chemical Identity and Structure
S-(Carboxymethyl)-D-cysteine is structurally characterized by a cysteine backbone where the sulfhydryl proton is substituted by a carboxymethyl group. This modification results in a thioether linkage. The stereochemistry at the alpha-carbon is of the D-configuration.
The IUPAC name for this compound is (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid.[3] It is important to note that while the D/L notation refers to its relationship to glyceraldehyde, the (R/S) designation for this specific molecule is (S) due to Cahn-Ingold-Prelog priority rules.
| Identifier | Value | Source |
| CAS Number | 50698-76-5 | [3][4][5] |
| Molecular Formula | C5H9NO4S | [3][4][5][6] |
| Molecular Weight | 179.19 g/mol | [5][7][8] |
| IUPAC Name | (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | [3] |
| Synonyms | D-Carbocysteine, S-Carboxymethyl-D-cysteine | [3][9] |
| InChI Key | GBFLZEXEOZUWRN-GSVOUGTGSA-N | [3][5] |
| Canonical SMILES | C(N)SCC(=O)O | [3] |
Physicochemical Properties
The physical and chemical properties of SCDC are dictated by its amino acid structure, featuring two carboxylic acid groups and one amino group, which confer zwitterionic characteristics.
| Property | Value | Source |
| Physical State | White to off-white crystalline powder or solid. | [1] |
| Melting Point | 197-203 °C (decomposes) | [10] |
| Solubility | Soluble in water. | [1] |
| pKa (Predicted) | 2.06 ± 0.10 (most acidic), additional pKa values for the second carboxyl and amino groups are expected. | [1] |
| LogP (Predicted) | -1.65 to -3.1 | [5][6] |
The high melting point is characteristic of amino acids, resulting from strong intermolecular hydrogen bonding in the crystalline lattice. Its polarity, evidenced by the negative LogP value, indicates high hydrophilicity and poor lipid solubility.
Synthesis and Chemical Reactivity
General Synthesis Pathway
The synthesis of S-carboxymethyl-cysteine derivatives is typically achieved through the nucleophilic substitution reaction between the corresponding cysteine enantiomer and a haloacetic acid, most commonly chloroacetic acid, under basic conditions. The base is essential for deprotonating the thiol group of cysteine, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic carbon of the haloacetic acid.
A general procedure for the synthesis of S-(Carboxymethyl)-D-cysteine is outlined below. This method is adapted from established protocols for related cysteine derivatives.[11][12]
Caption: General workflow for the synthesis of S-(Carboxymethyl)-D-cysteine.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
D-Cysteine
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid (ClCH₂COOH)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-cysteine in a solution of two molar equivalents of NaOH in deionized water. The solution should be cooled in an ice bath to manage any exothermic reaction. This step generates the disodium salt of D-cysteine, including the crucial thiolate anion.
-
Alkylation: While maintaining the cool temperature, slowly add a solution of one molar equivalent of chloroacetic acid, previously neutralized with NaOH, to the D-cysteine solution. Allow the reaction mixture to stir at room temperature overnight. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Slowly add concentrated HCl dropwise while stirring to adjust the pH to approximately 2.5-3.0. This protonates the carboxylate groups and the amino group, causing the zwitterionic S-(Carboxymethyl)-D-cysteine to precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a wash with cold ethanol to remove residual acid and water.
-
Drying: Dry the purified product under vacuum to yield S-(Carboxymethyl)-D-cysteine as a white crystalline powder.
Causality and Self-Validation: The choice of a basic medium is critical for the deprotonation of the thiol, which is the key mechanistic step. Acidification to the isoelectric point of the product is a standard procedure for precipitating amino acids from aqueous solutions, ensuring high purity by leaving more soluble inorganic salts behind. The purity of the final product should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm its structure.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of synthesized SCDC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons. A triplet for the α-proton (CH-N), a doublet of doublets for the β-protons (CH₂-S), and a singlet for the carboxymethyl protons (S-CH₂-COOH). The exact chemical shifts will depend on the solvent and pH.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the two carboxyl carbons, the α-carbon, the β-carbon, and the carboxymethyl carbon.[6]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid groups.
-
N-H stretch: A medium band around 3000-3300 cm⁻¹ for the amine group.
-
C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ for the carbonyls of the carboxylic acids.
-
N-H bend: A medium band around 1580-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum will show a peak for the protonated molecule [M+H]⁺ at m/z ≈ 180.03. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 178.02 would be expected. High-resolution mass spectrometry can confirm the elemental composition.[6]
Caption: A standard analytical workflow for structural confirmation of SCDC.
Applications in Research and Drug Development
While not an active pharmaceutical ingredient itself, S-(Carboxymethyl)-D-cysteine is valuable in several research contexts:
-
Chiral Building Block: It serves as a starting material in the stereospecific synthesis of more complex molecules, where maintaining a specific stereocenter is critical.
-
Pharmacological Control: In studies involving the L-isomer (Carbocisteine), the D-isomer is often used as a negative control to demonstrate that the observed biological or therapeutic effects are stereospecific.[1]
-
Metabolic Studies: SCDC can be used as an analytical standard to study the metabolism and disposition of cysteine derivatives in biological systems. It has been identified as a metabolite in certain organisms.[3]
-
Antioxidant Research: The L-isomer is known for its antioxidant properties.[8][13][14] SCDC can be used in comparative studies to investigate the structural requirements for antioxidant and cytoprotective activities of cysteine thioethers.
Biological Context and Toxicology
S-(Carboxymethyl)-D-cysteine is not known to have significant biological activity in humans, unlike its L-enantiomer. Its primary relevance is as a chemical tool.
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, S-(Carboxymethyl)-cysteine (racemic mixture data) is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Eye Irritation (Category 2): Causes serious eye irritation.[6]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.
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ResearchGate (n.d.). S-carboxymethyl-L-cysteine: a multiple dosing study using pharmacokinetic modelling. Retrieved from [Link].
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MDPI (n.d.). S-Carboxymethyl Cysteine Protects against Oxidative Stress and Mitochondrial Impairment in a Parkinson's Disease In Vitro Model. Retrieved from [Link].
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